molecular formula C16H13N3O4S3 B2992983 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034332-26-6

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2992983
CAS No.: 2034332-26-6
M. Wt: 407.48
InChI Key: MHRCHTLDIDQWNP-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a sulfonamide derivative featuring a benzo[c][1,2,5]thiadiazole core substituted with a hydroxyethyl linker bearing furan-2-yl and thiophen-3-yl groups. This compound integrates heterocyclic motifs (furan, thiophene, and thiadiazole) known for influencing electronic properties and bioactivity.

Synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions, cyclizations, and functional group transformations. For instance, hydrazinecarbothioamide intermediates (analogous to those in ) could be precursors for thiadiazole formation via cyclization under basic conditions .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S3/c20-16(11-6-8-24-9-11,14-5-2-7-23-14)10-17-26(21,22)13-4-1-3-12-15(13)19-25-18-12/h1-9,17,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRCHTLDIDQWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound characterized by its unique structural features, including a furan ring, a thiophene moiety, and a benzo[c][1,2,5]thiadiazole core. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of the compound is C18H18N2O4SC_{18}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 358.4 g/mol. The presence of multiple heteroatoms (sulfur and nitrogen) alongside aromatic rings contributes to its diverse reactivity and biological interactions.

Property Value
Molecular FormulaC₁₈H₁₈N₂O₄S
Molecular Weight358.4 g/mol
Structural FeaturesFuran, Thiophene, Thiadiazole

Biological Activity Overview

Research indicates that thiadiazole derivatives exhibit a broad spectrum of biological activities including:

  • Antibacterial : Compounds containing the thiadiazole moiety have shown significant antibacterial properties against various strains.
  • Anticancer : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines.
  • Anti-inflammatory : The sulfonamide group is known for its anti-inflammatory properties.
  • Antioxidant : The furan and thiophene rings may contribute to antioxidant activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymes : The sulfonamide group can inhibit carbonic anhydrase isoenzymes, which play crucial roles in various physiological processes including acid-base balance and fluid secretion.
  • Interaction with Biological Targets : The compound may interact with various enzymes involved in metabolic pathways and receptors associated with inflammatory responses.
  • Cytotoxic Effects : Studies on similar thiadiazole compounds have shown that they induce apoptosis in cancer cells through the modulation of key signaling pathways.

Case Studies

Several studies have explored the biological activities of related thiadiazole compounds:

  • Antimicrobial Activity : A study demonstrated that derivatives possessing the 1,3,4-thiadiazole moiety exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with a similar structure showed minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin .
  • Cytotoxicity Against Cancer Cell Lines : Research on structurally analogous compounds revealed IC50 values indicating potent cytotoxic effects against human cancer cell lines such as Jurkat and HT-29. These findings suggest that modifications to the thiadiazole ring can enhance anticancer efficacy .
  • Anti-inflammatory Effects : The anti-inflammatory properties of thiadiazole derivatives have been linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Research Findings

Recent studies have employed computational methods to predict the pharmacokinetic properties (ADME) of this compound:

  • Absorption : High predicted intestinal absorption suggests potential for oral bioavailability.
  • Distribution : The lipophilicity indicated by logP values suggests good tissue penetration.
  • Metabolism and Excretion : The compound is likely to undergo phase I metabolic reactions primarily via cytochrome P450 enzymes.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Thiophene Position Core Heterocycle Additional Substituents
Target Compound 3-yl Benzo[c][1,2,5]thiadiazole Hydroxyethyl, furan-2-yl
Analog () 2-yl Benzo[d]oxazole 3-methyl, 2-oxo

Spectral Data and Functional Group Analysis

Spectral comparisons highlight key functional groups (Table 2). For example:

  • C=S Stretching : In hydrazinecarbothioamides (e.g., compounds 4–6 in ), C=S vibrations appear at 1243–1258 cm⁻¹ (IR), while triazole-thiones (compounds 7–9) show C=S at 1247–1255 cm⁻¹ due to tautomeric shifts .
  • NH and OH Signals: NH stretches in hydrazinecarbothioamides (3150–3319 cm⁻¹) contrast with tautomeric NH in triazoles (3278–3414 cm⁻¹). The target compound’s hydroxy group would exhibit a broad OH stretch near 3433 cm⁻¹, as seen in phenol derivatives ().

Table 2: IR Spectral Features

Compound Class (Reference) C=S (cm⁻¹) NH/OH (cm⁻¹) Key Absence
Hydrazinecarbothioamides () 1243–1258 3150–3319 (NH) -
Triazole-thiones () 1247–1255 3278–3414 (NH) No S-H (~2500–2600 cm⁻¹)
Phenol-containing thiadiazoles () - 3433 (OH), 3115 (NH) -

Q & A

Basic: What synthetic methodologies are recommended for preparing benzo[c][1,2,5]thiadiazole sulfonamide derivatives?

Answer:
The synthesis of benzo[c][1,2,5]thiadiazole sulfonamides typically involves cyclization reactions of thiadiazole precursors. For example, cyclization of intermediates like N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min) yields thiadiazole derivatives. Subsequent treatment with iodine and triethylamine in DMF facilitates sulfur cleavage and product formation . Key steps include:

  • NMR validation : Confirm intermediate and product structures using 1H^1H and 13C^{13}C NMR to track functional groups (e.g., sulfonamide S=O stretches at ~1350–1300 cm1^{-1}) .
  • Cyclization optimization : Adjust reaction time and solvent polarity (e.g., acetonitrile vs. DMF) to minimize byproducts like elemental sulfur .

Advanced: How can computational methods resolve contradictions in spectroscopic data for this compound?

Answer:
Discrepancies in spectral assignments (e.g., 1H^1H NMR splitting patterns or IR absorption bands) can arise from conformational flexibility or hydrogen bonding. Use density functional theory (DFT) to:

  • Simulate NMR/IR spectra : Compare computed vibrational frequencies (e.g., C=O stretches at ~1680 cm1 ^{-1}) with experimental data to validate structural hypotheses .
  • Assess intramolecular interactions : Molecular dynamics (MD) simulations can model solvent effects or tautomerism influencing spectral outcomes .
    For example, DFT calculations for thiazole derivatives showed <5% deviation between experimental and theoretical 13C^{13}C NMR shifts .

Basic: What analytical techniques are essential for characterizing the sulfonamide moiety?

Answer:

  • Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns (e.g., loss of SO2_2) .
  • FT-IR spectroscopy : Identify sulfonamide S=O asymmetric/symmetric stretches (~1360 cm1 ^{-1} and ~1160 cm1 ^{-1}) and N-H bending (~1550 cm1 ^{-1}) .
  • Elemental analysis : Verify C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .

Advanced: How does the furan-thiophene hybrid substituent influence bioactivity?

Answer:
The furan-thiophene-ethanol backbone may enhance lipophilicity and π-π stacking with biological targets. Methodological approaches include:

  • Structure-activity relationship (SAR) : Synthesize analogs with substituted furans/thiophenes (e.g., methyl or halogen groups) and test antimicrobial/antioxidant activity .
  • Molecular docking : Map interactions with enzymes (e.g., cytochrome P450 or kinases) to identify key binding residues .
    For instance, thiophene derivatives showed pH-dependent antimicrobial activity (optimal at pH 6–7) due to protonation states affecting membrane permeability .

Basic: What are common challenges in purifying this compound?

Answer:

  • Byproduct removal : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate unreacted sulfur or cyclization byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to improve crystal yield and purity (>95%) .
  • HPLC validation : Monitor purity with reverse-phase C18 columns (UV detection at 254 nm) .

Advanced: How can conflicting biological activity data (e.g., cytotoxicity vs. efficacy) be reconciled?

Answer:

  • Dose-response profiling : Use IC50_{50} assays to distinguish between therapeutic and toxic thresholds (e.g., thiadiazoles with IC50_{50} <10 µM for cancer cells vs. >50 µM for normal cells) .
  • Mechanistic studies : Perform ROS (reactive oxygen species) assays or apoptosis markers (e.g., caspase-3 activation) to differentiate cytotoxic pathways .
    For example, sulfonamide derivatives exhibited antioxidant activity at low concentrations (10 µM) but pro-oxidant effects at higher doses (>50 µM) .

Basic: What solvents and conditions stabilize this compound during storage?

Answer:

  • Aprotic solvents : Store in DMSO or DMF at –20°C to prevent hydrolysis of the sulfonamide group .
  • Desiccants : Use silica gel to minimize moisture absorption, which can degrade the thiadiazole ring .

Advanced: What strategies optimize yield in multi-step syntheses involving thiophene/furan coupling?

Answer:

  • Protecting groups : Temporarily block hydroxyl or amine groups during coupling (e.g., TBS ethers for -OH) to prevent side reactions .
  • Catalytic systems : Employ Pd/Cu catalysts for cross-couplings (e.g., Suzuki-Miyaura for thiophene-furan linkages) .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and improve regioselectivity .

Basic: How is the electronic structure of the thiadiazole-sulfonamide core validated?

Answer:

  • UV-Vis spectroscopy : Monitor π→π* transitions (e.g., λmax_{\text{max}} ~270–300 nm for aromatic systems) .
  • Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing effects of the sulfonamide group .

Advanced: What computational tools predict metabolic pathways for this compound?

Answer:

  • ADMET prediction : Use software like SwissADME to estimate CYP450 metabolism, highlighting potential sulfonamide oxidation sites .
  • Metabolite identification : Simulate phase I/II transformations (e.g., hydroxylation or glucuronidation) with molecular docking against liver enzymes .

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